molecular formula C12H14F3NO2 B12306296 2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid

2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid

Cat. No.: B12306296
M. Wt: 261.24 g/mol
InChI Key: HUIVMQGNHAVUAN-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is a chiral amino acid derivative known for its unique structural properties. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process often starts with the preparation of the trifluoromethylated phenylboronic acid, followed by coupling with a suitable halogenated pentanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of palladium catalysts and boron reagents is common in these processes, ensuring efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid stands out due to its chiral nature and the presence of both amino and trifluoromethyl groups. This combination imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

2-amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)9-6-4-8(5-7-9)2-1-3-10(16)11(17)18/h4-7,10H,1-3,16H2,(H,17,18)

InChI Key

HUIVMQGNHAVUAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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